2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core with a 2,2-dimethyl substitution. The compound’s distinct feature is the C-5 methylene group substituted with a [3-(trifluoromethyl)phenyl]sulfanyl moiety. This trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,2-dimethyl-5-[[3-(trifluoromethyl)phenyl]sulfanylmethylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4S/c1-13(2)20-11(18)10(12(19)21-13)7-22-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOVJFUAHZUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=CC(=C2)C(F)(F)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)thiophenol with a suitable dioxane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the dioxane ring or the trifluoromethyl phenyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to modified dioxane derivatives.
Scientific Research Applications
2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfanyl group can form covalent bonds with nucleophilic sites, potentially leading to biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents at the C-5 methylene position. Key comparisons include:
Substituent Variations and Electronic Effects
- Thienyl vs. Trifluoromethylphenylsulfanyl: 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione () features a sulfur-containing thienyl group. The thienyl group’s aromaticity and electron-rich nature contrast with the electron-withdrawing trifluoromethyl group in the target compound, leading to divergent reactivity in cycloaddition or nucleophilic substitution reactions . 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () incorporates an electron-donating methoxy group.
Data Tables
Research Findings and Implications
- Biological Relevance: Amino-substituted analogs () demonstrate superior AChE inhibition, suggesting that hydrogen-bonding groups at C-5 are critical for enzyme interaction. The target compound’s sulfanyl group may instead favor hydrophobic targets like kinases or membrane receptors .
- Synthetic Scalability : La(OTf)₃-catalyzed methods () offer efficient routes for Meldrum’s acid derivatives, though yields vary with substituent steric bulk .
Biological Activity
2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione, with the CAS number 477866-45-8, is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.32 g/mol. The compound features a dioxane ring system that is often associated with various bioactive compounds. The trifluoromethyl group and the sulfanyl moiety are notable for their potential influence on biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3O4S |
| Molecular Weight | 346.32 g/mol |
| Boiling Point | 470.2 ± 45.0 °C (Predicted) |
| Density | 1.411 ± 0.06 g/cm³ (Predicted) |
Antitumor Activity
Research indicates that compounds containing similar structural motifs may exhibit significant antitumor properties. The presence of the dioxane ring and the trifluoromethyl group can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .
Antimicrobial Properties
The sulfanyl group in the structure suggests potential antibacterial activity. Compounds with similar features have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Case Studies and Research Findings
- Antitumor Mechanisms :
- Antibacterial Efficacy :
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
